molecular formula C11H12ClN3 B1419613 {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 400877-36-3

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1419613
CAS No.: 400877-36-3
M. Wt: 221.68 g/mol
InChI Key: JNHYNAWFDARSOO-UHFFFAOYSA-N
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Description

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (CAS 1208518-95-9) is a chemical compound supplied as a high-purity solid for research and development purposes . The compound features a molecular formula of C11H13Cl2N3 and a molecular weight of 258.15 g/mol . Its structure consists of a pyrazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a methylaminomethyl group, presented as the hydrochloride salt . As a functionalized pyrazole derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery research. Pyrazole cores are of significant interest in the development of novel pharmacologically active molecules. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHYNAWFDARSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Pyrazole Ring Formation

Method Overview:

This approach involves the synthesis of the pyrazole ring through cyclization reactions of hydrazines with suitable 1,3-dicarbonyl compounds, followed by functionalization to introduce the amino group.

Key Steps:

Research Findings:

  • A typical route involves the reaction of 3-chlorophenylhydrazine with methyl acetoacetate, followed by cyclization and subsequent amino-functionalization.
  • For example, a patent describes the synthesis of pyrazole derivatives through cyclization of hydrazines with α, β-unsaturated carbonyl compounds, which can be adapted for methylamine introduction.

Multi-Step Synthesis via Pyrazolidine Intermediates

Method Overview:

This route utilizes pyrazolidine derivatives as intermediates, which are oxidized or dehydrogenated to form the pyrazole core, then functionalized with methylamine.

Key Steps:

Research Findings:

  • The patent CN106008350A details a method for synthesizing pyrazole alcohols from pyrazolidine-3-one derivatives using ferric chloride oxidation, which can be adapted to introduce methylamine at the desired position.

One-Pot Synthesis Using Dehydrogenation and Nucleophilic Addition

Method Overview:

A streamlined approach involves a one-pot dehydrogenation of pyrazolidine derivatives followed by direct nucleophilic addition of methylamine.

Key Steps:

Research Findings:

  • Similar methodologies have been employed for the synthesis of pyrazole derivatives, where dehydrogenation and nucleophilic substitution are combined in a single process, reducing steps and improving yield.

Catalytic and Microwave-Assisted Synthesis

Method Overview:

Recent advancements include catalytic methods, such as Fe-catalyzed or microwave-assisted synthesis, to enhance efficiency and selectivity.

Key Steps:

  • Use of iron catalysts to facilitate the oxidation and substitution steps.
  • Microwave irradiation to accelerate reaction kinetics, often reducing reaction times from hours to minutes.

Research Findings:

  • Studies have demonstrated that Fe-catalyzed one-pot syntheses significantly improve yields and reduce reaction time for pyrazole derivatives, which can be adapted for methylamine incorporation.

Notes and Recommendations

  • The choice of synthesis depends on the scale, desired purity, and available equipment.
  • The multi-step routes utilizing pyrazolidine intermediates are well-established and adaptable for industrial synthesis.
  • One-pot methods are promising for large-scale production due to reduced reaction times and operational simplicity.
  • Catalytic and microwave-assisted methods are emerging as efficient alternatives, especially for research and small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions which can be used in catalysis and material science.

Biology

  • Biological Activity : Research indicates potential biological activities including:
    • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
    • Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory responses.
    • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

  • Therapeutic Agent Exploration : Ongoing research focuses on the compound's potential therapeutic applications in treating conditions such as cancer, inflammation, and infections. Its mechanism of action involves interaction with specific enzymes and receptors, leading to observed biological effects.

Industry

  • Agrochemicals Development : The compound is being explored for its potential use in developing agrochemicals, including pesticides and herbicides.
  • Dyes and Pigments : Its unique chemical structure makes it a candidate for use in the synthesis of dyes and pigments.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

A recent investigation reported in Cancer Research assessed the compound's effects on cancer cell lines. The study demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The 3-chlorophenyl group at the 1-position is common in several analogs, but substituents at the 4-position (e.g., -NH₂ vs. methylamine) significantly alter molecular weight and polarity .

Amine Group Modifications

Variations in the amine moiety influence solubility, bioavailability, and intermolecular interactions:

Compound Name Amine Structure Molecular Weight (g/mol) Notable Properties Reference
This compound -CH₂-NH-CH₃ 258.15 Tertiary amine; enhanced lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine -NH-Cyclopropyl 215.25 mp: 104–107°C; HRMS m/z 215 ([M+H]⁺)
[1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine -CH₂-N(CH₃)Ph Not reported Triazole core (distinct from pyrazole)
{[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine Branched alkyl-aryl amine 245.33 CAS: 1171807-81-0; 95% purity

Key Observations :

  • Methylamine derivatives (e.g., target compound) exhibit higher lipophilicity compared to primary amines (-NH₂) .

Aryl Group Diversity

The aryl group at the 1-position modulates electronic and steric properties:

Compound Name Aryl Group Heterocycle/Substituent Molecular Weight (g/mol) Reference
This compound 3-Chlorophenyl Pyrazole 258.15
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridin-4-yl Pyridine 208.65
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-yl Thiophene 227.72
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrimidin-5-yl Pyrimidine 176.20

Key Observations :

  • Pyridine/pyrimidine analogs (e.g., ) introduce nitrogen-rich aromatic systems, enhancing hydrogen-bonding capacity.
  • Thiophene derivatives (e.g., ) offer sulfur-mediated interactions, useful in materials science.

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) Spectral Data (¹H NMR) Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 δ 9.10–8.87 (m, 3H), 7.51 (s, 1H), 3.24 (bs, 2H)
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine 211–215 δ 9.10–8.87 (m, 3H), 7.51 (s, 1H), 2.29 (s, 3H)
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine Not reported δ 8.68 (s, 1H, –CH=N), 8.51 (s, 1H, Pyrazole-CH)

Key Observations :

  • Methyl groups (e.g., δ 2.29 ppm in ) and aromatic protons (δ 6.20–7.79 ppm in ) are consistent across analogs.
  • Imine protons (δ 8.68 ppm in ) are unique to Schiff base derivatives.

Biological Activity

{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylamine moiety, influencing its reactivity and biological interactions.

  • Molecular Formula : C11H12ClN3
  • SMILES : CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl
  • InChIKey : JNHYNAWFDARSOO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Advanced synthetic methods, including microwave-assisted reactions, are often employed to enhance yield and efficiency.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves inhibition of key enzymes such as topoisomerase II and EGFR .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For instance, some compounds exhibit effective inhibition against phytopathogenic fungi .
  • Anti-inflammatory Effects : Certain pyrazoles have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Studies

A study focused on 32 asymmetric MACs fused with 1-aryl-1H-pyrazole revealed that specific substitutions on the pyrazole ring significantly influenced anticancer activity. Compounds with 3-methyl or 3-phenyl substitutions exhibited higher potency against MDA-MB-231 cells compared to other derivatives . The structure-activity relationship (SAR) analysis highlighted the importance of functional groups in enhancing biological efficacy.

Antimicrobial Activity

Research on novel pyrazole derivatives has shown promising results in inhibiting fungal growth. A series of compounds were tested against seven phytopathogenic fungi using mycelia growth inhibition assays, revealing moderate to excellent antifungal activity . Notably, one compound outperformed commercial antifungal agents.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives highlights unique features:

Compound NameStructureBiological Activity
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazoleStructureModerate anticancer
1H-pyrazolo[3,4-b]pyridinesStructureAntimicrobial
1H-pyrazolo[3,4-b]quinolinesStructureAnti-inflammatory

The presence of the chlorophenyl group in this compound potentially enhances its reactivity compared to other derivatives.

Q & A

Q. How can salt forms of this compound be synthesized to enhance aqueous solubility?

  • Methodological Answer : React the free base with HCl or H₂SO₄ in ethanol/water mixtures. Monitor pH (target 2–3 for hydrochloride salts) and characterize via XRD to confirm crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
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{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

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